An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-3-methylbenzamide
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-3-methylbenzamide
Introduction
2-Bromo-3-methylbenzamide is a substituted aromatic amide that serves as a highly versatile intermediate in modern organic synthesis. Its structure, featuring a strategically functionalized benzene ring, is of significant interest to researchers in medicinal chemistry and materials science. The presence of three distinct functional motifs—a bromine atom, a methyl group, and a primary amide—provides a rich platform for a variety of chemical transformations. The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions, the amide group can participate in cyclizations or act as a directing group, and the methyl group offers a site for further functionalization or can be used to modulate steric and electronic properties.
This guide provides an in-depth exploration of the core chemical properties, synthesis methodologies, reactivity, and potential applications of 2-Bromo-3-methylbenzamide, designed for professionals engaged in research and development.
Physicochemical and Computed Properties
The fundamental properties of 2-Bromo-3-methylbenzamide are summarized below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 2-bromo-3-methylbenzamide | [1] |
| CAS Number | 101421-85-6 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)N)Br | [1] |
| InChIKey | FXNLPFZVSBANLC-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis Methodologies
The synthesis of 2-Bromo-3-methylbenzamide typically originates from its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid.[3] The conversion of the carboxylic acid to the primary amide can be achieved through several reliable methods, primarily distinguished by the mode of carboxylic acid activation.
Pathway 1: Synthesis via Acid Chloride Intermediate
This classic and robust two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, followed by amination.
Causality Behind Experimental Choices: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. The hydroxyl group of the acid is a poor leaving group; chlorinating agents like thionyl chloride (SOCl₂) replace it with a chloride atom, creating an excellent leaving group and a highly electrophilic carbonyl carbon. This heightened reactivity ensures a rapid and efficient reaction with a relatively weak nucleophile like ammonia. The addition of catalytic N,N-dimethylformamide (DMF) accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[4]
Experimental Protocol: Synthesis of 2-Bromo-3-methylbenzamide
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Step 1: Formation of 2-Bromo-3-methylbenzoyl Chloride [4]
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To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-bromo-3-methylbenzoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen), carefully add an excess of thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases and the solid has dissolved.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-3-methylbenzoyl chloride is typically used in the next step without further purification.
-
-
Step 2: Amination of the Acyl Chloride [5]
-
Dissolve the crude 2-bromo-3-methylbenzoyl chloride from the previous step in a suitable anhydrous solvent (e.g., dichloromethane) in a flask cooled in an ice bath (0 °C).
-
Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 2-3 eq) dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-Bromo-3-methylbenzamide by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by column chromatography on silica gel.
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Spectroscopic Characterization Profile
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: 3H, complex multiplets in the ~7.2-7.6 ppm range. Amide Protons (NH₂): 2H, two broad singlets, typically downfield (~5.5-8.0 ppm), exchangeable with D₂O. Methyl Protons (CH₃): 3H, singlet, ~2.4 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): ~168-172 ppm. Aromatic Carbons: 6 signals in the ~125-140 ppm range, including the C-Br carbon which is typically shifted downfield. Methyl Carbon (CH₃): ~20 ppm. |
| IR Spectroscopy | N-H Stretch: Two distinct bands (symmetric and asymmetric) for the primary amide, ~3150-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): ~2900-3100 cm⁻¹. C=O Stretch (Amide I): Strong, sharp absorption at ~1650-1680 cm⁻¹. N-H Bend (Amide II): ~1600-1640 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 213 and 215, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key Fragments: Loss of •NH₂ (m/z 197/199), loss of C=O (m/z 185/187), and loss of •Br (m/z 134). |
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-3-methylbenzamide lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.
Reactions at the Carbon-Bromine Bond
The C(sp²)-Br bond is the most versatile site for constructing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for building libraries of novel compounds.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, a key transformation in the synthesis of complex natural products and materials.[8]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
The ortho-amide group can play a dual role in these reactions. It can act as a mild directing group to influence regioselectivity in certain C-H activation contexts, or it can present a steric challenge that may require careful optimization of reaction conditions (e.g., choice of ligand and base) to achieve high yields.
Reactions of the Amide Group
While less commonly exploited for diversification, the primary amide is also reactive. It can undergo Hoffmann rearrangement upon treatment with bromine and a strong base to yield 2-bromo-3-methylaniline, a reaction that results in the loss of the carbonyl carbon. Additionally, it can be hydrolyzed back to the parent carboxylic acid under harsh acidic or basic conditions.
Applications in Drug Discovery and Medicinal Chemistry
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9] Consequently, 2-Bromo-3-methylbenzamide is a valuable starting material for the synthesis of novel therapeutic agents. Its utility lies in its role as a "building block" that can be readily elaborated into a diverse library of drug-like molecules using the coupling reactions described previously.
For instance, the 2-sulfonamidebenzamide core, which can be synthesized from related precursors, has been identified in allosteric modulators of the MrgX1 receptor, a non-opioid target for chronic pain management.[10] The ability to systematically modify the 2-position (via the bromo-substituent) of a benzamide scaffold is therefore a powerful strategy in structure-activity relationship (SAR) studies.
Safety and Handling
As with any laboratory chemical, 2-Bromo-3-methylbenzamide should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11]
-
Storage: Keep the container tightly closed and store in a cool, dry place.
This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
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PubChem. (n.d.). 2-Bromo-3-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Org. Synth. 1958, 38, 11. Retrieved from [Link]
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NCERT. (n.d.). Amines. National Council of Educational Research and Training. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3 a using 2-bromo substituted amide (1 t). Retrieved from [Link]
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LabXchange. (2021). Spectroscopy Worked Example Combining IR, MS, and NMR. Retrieved from [Link]
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Wilson, L. S., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Zhang, P., et al. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. European Journal of Medicinal Chemistry. Retrieved from [Link]
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